molecular formula C12H9F7O2 B14677238 4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one CAS No. 34844-25-2

4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one

Cat. No.: B14677238
CAS No.: 34844-25-2
M. Wt: 318.19 g/mol
InChI Key: GDHHBYAWFWLHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant electron-withdrawing effects, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one typically involves the Claisen rearrangement of CF3-containing bisallyl ethers. This process is mediated by a base, such as diazabicyclo[5.4.0]undec-7-ene (DBU), under toluene reflux conditions . The electron-withdrawing CF3 group plays a crucial role in facilitating the proton shift and subsequent isomerization to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Replacement of functional groups with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.

Scientific Research Applications

4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

34844-25-2

Molecular Formula

C12H9F7O2

Molecular Weight

318.19 g/mol

IUPAC Name

4,4,4-trifluoro-1-(4-fluorophenyl)-3-hydroxy-2-methyl-3-(trifluoromethyl)butan-1-one

InChI

InChI=1S/C12H9F7O2/c1-6(9(20)7-2-4-8(13)5-3-7)10(21,11(14,15)16)12(17,18)19/h2-6,21H,1H3

InChI Key

GDHHBYAWFWLHMU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)C(C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.